REACTION_CXSMILES
|
[OH:1]P(O)(O)=O.[C:6]1([CH3:12])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH3:13][C:14]([CH2:16][CH:17]([CH3:19])[CH3:18])=[O:15].OO>O>[C:6]1([CH3:12])[C:11]([OH:15])=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH:16]1[C:14]([OH:15])=[CH:13][CH:6]=[CH:18][C:17]=1[CH3:19].[CH:8]1[C:9]([OH:1])=[CH:10][CH:11]=[C:6]([CH3:12])[CH:7]=1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)CC(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)O
|
Name
|
same catalyst
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fired at 550° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.712 g | |
YIELD: PERCENTYIELD | 14.5% |
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC=C1O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.53 g | |
YIELD: PERCENTYIELD | 10.8% |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.7 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1]P(O)(O)=O.[C:6]1([CH3:12])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH3:13][C:14]([CH2:16][CH:17]([CH3:19])[CH3:18])=[O:15].OO>O>[C:6]1([CH3:12])[C:11]([OH:15])=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH:16]1[C:14]([OH:15])=[CH:13][CH:6]=[CH:18][C:17]=1[CH3:19].[CH:8]1[C:9]([OH:1])=[CH:10][CH:11]=[C:6]([CH3:12])[CH:7]=1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)CC(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)O
|
Name
|
same catalyst
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fired at 550° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.712 g | |
YIELD: PERCENTYIELD | 14.5% |
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC=C1O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.53 g | |
YIELD: PERCENTYIELD | 10.8% |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.7 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1]P(O)(O)=O.[C:6]1([CH3:12])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH3:13][C:14]([CH2:16][CH:17]([CH3:19])[CH3:18])=[O:15].OO>O>[C:6]1([CH3:12])[C:11]([OH:15])=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH:16]1[C:14]([OH:15])=[CH:13][CH:6]=[CH:18][C:17]=1[CH3:19].[CH:8]1[C:9]([OH:1])=[CH:10][CH:11]=[C:6]([CH3:12])[CH:7]=1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)CC(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)O
|
Name
|
same catalyst
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fired at 550° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.712 g | |
YIELD: PERCENTYIELD | 14.5% |
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC=C1O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.53 g | |
YIELD: PERCENTYIELD | 10.8% |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.7 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1]P(O)(O)=O.[C:6]1([CH3:12])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH3:13][C:14]([CH2:16][CH:17]([CH3:19])[CH3:18])=[O:15].OO>O>[C:6]1([CH3:12])[C:11]([OH:15])=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH:16]1[C:14]([OH:15])=[CH:13][CH:6]=[CH:18][C:17]=1[CH3:19].[CH:8]1[C:9]([OH:1])=[CH:10][CH:11]=[C:6]([CH3:12])[CH:7]=1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)CC(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)O
|
Name
|
same catalyst
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fired at 550° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.712 g | |
YIELD: PERCENTYIELD | 14.5% |
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC=C1O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.53 g | |
YIELD: PERCENTYIELD | 10.8% |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.7 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |